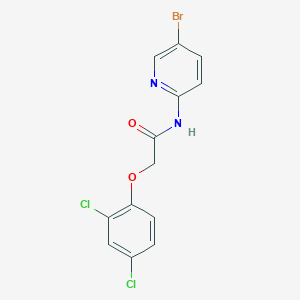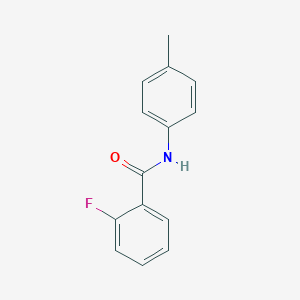![molecular formula C19H15FN2O B246201 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as FPB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 343.39 g/mol.
作用机制
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide exerts its biological effects by binding to specific targets in cells and altering their function. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to bind to enzymes such as histone deacetylases and protein kinases, which are involved in various cellular processes such as gene expression, cell cycle regulation, and signal transduction. By inhibiting these enzymes, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can modulate cellular pathways and affect cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation. In viral infections, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to inhibit the replication of viruses by targeting specific viral proteins.
实验室实验的优点和局限性
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for certain targets. However, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide also has some limitations, such as its low solubility in water and limited stability in biological fluids. These limitations can affect the bioavailability and pharmacokinetics of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in vivo and may require the use of specialized formulations or delivery methods.
未来方向
There are several future directions for the research and development of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. Another direction is the identification of new targets and pathways that can be modulated by 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. Additionally, the development of new formulations and delivery methods for 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide could improve its bioavailability and pharmacokinetics in vivo. Finally, the evaluation of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in preclinical and clinical studies could provide valuable insights into its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves a multi-step process that includes the reaction of 4-(pyridin-4-ylmethyl)aniline with 2-fluorobenzoyl chloride in the presence of a base to form the intermediate product, which is then subjected to further reactions to obtain the final product. The purity and yield of 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can be improved by using different solvents, reaction conditions, and purification methods.
科学研究应用
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has shown potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has also been investigated for its ability to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
属性
分子式 |
C19H15FN2O |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15FN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23) |
InChI 键 |
JMKNLRBTYWYNDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

